molecular formula C23H23N5O4 B2988272 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 899967-48-7

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2988272
CAS No.: 899967-48-7
M. Wt: 433.468
InChI Key: JGGOOUJFAOJDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3,4-dimethylphenyl substituent at the pyrazole nitrogen and a 4-ethoxyphenoxyacetamide side chain. This structure positions it within a class of heterocyclic compounds often investigated for kinase inhibition or anticancer activity due to the pyrazolo-pyrimidinone core’s ability to mimic purine nucleotides .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-31-18-7-9-19(10-8-18)32-13-21(29)26-27-14-24-22-20(23(27)30)12-25-28(22)17-6-5-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGOOUJFAOJDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural characteristics of this compound contribute to its diverse biological effects.

Structural Features

The compound features a bicyclic pyrazolo[3,4-d]pyrimidine core with significant substitutions that enhance its biological activity. Key structural elements include:

  • 3,4-Dimethylphenyl group at the 1-position.
  • 4-Ethoxyphenoxy group at the 2-position.
  • An acetamide functional group , which may influence solubility and interaction with biological targets.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:

Anticancer Properties

Studies have shown that N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide demonstrates significant anticancer potential:

  • Kinase Inhibition : This compound exhibits moderate inhibitory activity against several kinases, including Aurora A and B kinases, which are crucial in cell proliferation and cancer development. In vitro studies reported IC50 values indicating potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
HCT-11610.5Cell cycle arrest at G2/M phase

Other Biological Activities

In addition to anticancer effects, the compound may also possess:

  • Antimicrobial properties : Similar derivatives have shown activity against various bacterial strains .
  • Anti-inflammatory effects : Some studies suggest that modifications in the pyrazolo[3,4-d]pyrimidine structure can lead to anti-inflammatory activity .

Case Studies and Research Findings

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been evaluated for its ability to inhibit CDKs, which are critical regulators of the cell cycle. The results indicated promising inhibitory effects that could be leveraged for therapeutic applications in cancer treatment .
  • Molecular Docking Studies : Computational studies have been performed to assess the binding affinity of this compound towards various molecular targets. These studies revealed strong interactions with EGFR (epidermal growth factor receptor), suggesting potential as an EGFR inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrazolo[3,4-d]pyrimidinone core is shared among analogs, but substituents at the N1 position and acetamide side chain differentiate pharmacological profiles. Key examples include:

Compound Name Substituents (Pyrazole N1) Acetamide Side Chain Molecular Weight Key Structural Notes
Target Compound 3,4-Dimethylphenyl 2-(4-Ethoxyphenoxy) 437.4* (calc.) Ethoxy group increases lipophilicity vs methoxy
N-[1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide (CAS 899738-50-2) 3,4-Dimethylphenyl 4-Methoxyphenyl 403.4 Methoxy reduces steric bulk vs ethoxy; lower MW
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 899752-73-9) Phenyl 3-Methoxyphenoxy 391.4 Phenyl at N1; meta-methoxy may reduce binding affinity vs para-substitution
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Phenyl 4-Fluorophenyl ~464 (calc.) Fluorine introduces electronegativity; pyrazole methyl adds steric hindrance

*Calculated based on molecular formula (C24H23N5O4).

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 4-ethoxyphenoxy group in the target compound likely increases logP compared to methoxy (e.g., CAS 899738-50-2) or fluorine (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
  • Electron Effects : Fluorine in ’s 4-fluorophenyl group could stabilize hydrogen bonding, whereas ethoxy’s oxygen may participate in polar interactions .

Hypothesized Pharmacokinetic and Pharmacodynamic Differences

While biological data are absent in the provided evidence, structural trends suggest:

  • Target Compound : Enhanced metabolic stability due to ethoxy’s resistance to oxidative demethylation compared to methoxy .
  • CAS 899752-73-9 : The phenyl group at N1 may reduce selectivity due to lack of methyl substituents, which often fine-tune steric complementarity .
  • ’s Fluorophenyl Analog : Fluorine’s electronegativity might improve binding to ATP pockets in kinases but increase polarity, reducing CNS penetration .

Q & A

Q. How to identify the primary molecular target of this compound?

  • Methodological Answer : Conduct affinity chromatography or cellular thermal shift assays (CETSA) . Immobilize the compound on a resin and incubate with cell lysates; elute bound proteins for MS identification. CETSA detects thermal stability shifts in target proteins upon binding .

Future Directions

Q. What novel functional groups could enhance metabolic stability?

  • Methodological Answer : Replace the ethoxy group with sulfone or phosphonate moieties to reduce cytochrome P450-mediated oxidation. For example, substitute 4-ethoxyphenoxy with 4-sulfonylphenoxy to improve half-life in hepatic microsomal assays .

Q. How to optimize X-ray crystallography for this compound?

  • Methodological Answer : Grow crystals in a mixture of DMSO and PEG 4000. Resolve challenges in crystal packing (due to flexible acetamide chains) by introducing halogen substituents (e.g., Cl or F) to enhance intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.